DC50 Degradation Potency: SHP2-D26 vs. P9 (Later-Generation VHL-Based SHP2 PROTAC)
SHP2-D26 demonstrates superior degradation potency in multiple cell lines compared to the later-reported VHL-based SHP2 PROTAC P9. In esophageal cancer KYSE520 cells, SHP2-D26 achieves a DC50 of 6.0 nM [1], whereas P9 exhibits a DC50 of 35.2 ± 1.5 nM in HEK293 cells [2]. In acute myeloid leukemia MV4;11 cells, SHP2-D26 achieves an even lower DC50 of 2.6 nM [1].
| Evidence Dimension | Degradation potency (DC50: concentration required for 50% SHP2 degradation) |
|---|---|
| Target Compound Data | KYSE520 cells: 6.0 nM; MV4;11 cells: 2.6 nM; reduces SHP2 by >95% at effective concentrations [1] |
| Comparator Or Baseline | P9: 35.2 ± 1.5 nM in HEK293 cells (no KYSE520 or MV4;11 DC50 data reported in primary publication) [2] |
| Quantified Difference | SHP2-D26 is approximately 5.9-fold more potent than P9 when comparing KYSE520 DC50 (6.0 nM) to P9 HEK293 DC50 (35.2 nM); MV4;11 DC50 of 2.6 nM represents a 13.5-fold potency advantage over P9 [1][2] |
| Conditions | SHP2-D26: KYSE520 and MV4;11 cells; P9: HEK293 cells, 16 h treatment [1][2] |
Why This Matters
A 6- to 13-fold lower DC50 translates to substantially reduced compound consumption per experiment and enables degradation studies at lower concentrations where off-target effects are minimized.
- [1] Wang M, Lu J, Wang M, Yang CY, Wang S. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein. J Med Chem. 2020 Jul 23;63(14):7510-7528. doi: 10.1021/acs.jmedchem.0c00471. View Source
- [2] Bai Y, Miao J, Zhang ZY. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity. Molecules. 2023 Oct 6;28(19):6947. doi: 10.3390/molecules28196947. View Source
